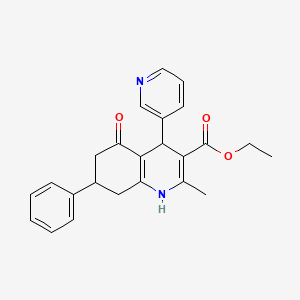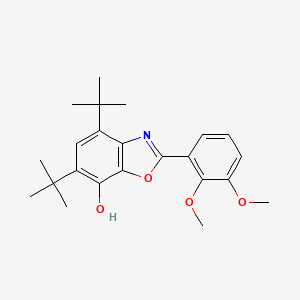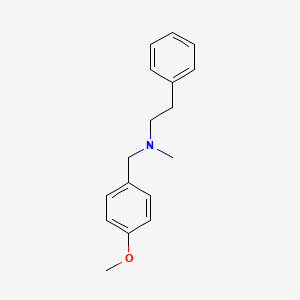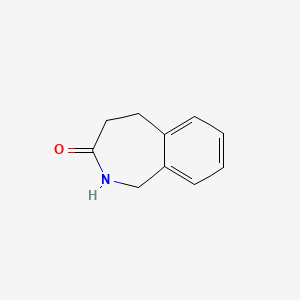
N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide, also known as BBFHC, is a chemical compound that has shown potential in various scientific research applications. It is a heterocyclic compound that contains a furan ring and a hydrazide functional group. BBFHC has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The exact mechanism of action of N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide is not fully understood. However, it has been suggested that N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to inhibit the replication of HIV by inhibiting the activity of reverse transcriptase, an enzyme involved in the replication of the virus.
Biochemical and Physiological Effects:
N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, molecules that are involved in the inflammatory response. N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has also been shown to inhibit the activity of reverse transcriptase, which is involved in the replication of HIV. Additionally, N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Advantages and Limitations for Lab Experiments
N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have activity against various targets, including cancer cells and HIV. However, there are some limitations to the use of N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential as a therapeutic agent. Additionally, the toxicity of N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has not been fully evaluated, and more research is needed to determine its safety for use in humans.
Future Directions
There are several future directions for research on N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide. One area of research is to further investigate its mechanism of action and potential as an antitumor agent. Another area of research is to investigate its potential as an anti-inflammatory agent and its ability to reduce inflammation in various disease states. Additionally, more research is needed to determine its safety for use in humans and its potential as a therapeutic agent for various diseases.
Synthesis Methods
N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has been synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with tetrahydro-2-furan carbohydrazide in the presence of a base. The reaction yields N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide as a white crystalline solid. Other methods of synthesis include the reaction of 4-bromobenzoyl isothiocyanate with tetrahydro-2-furan carbohydrazide and the reaction of 4-bromobenzoyl hydrazine with tetrahydro-2-furan carboxylic acid.
Scientific Research Applications
N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has been studied for its potential in various scientific research applications. It has been shown to have antitumor activity in vitro against human leukemia cells. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models. N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide has also been studied for its potential as an antiviral agent and has shown activity against the human immunodeficiency virus (HIV).
properties
IUPAC Name |
N'-(4-bromobenzoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-9-5-3-8(4-6-9)11(16)14-15-12(17)10-2-1-7-18-10/h3-6,10H,1-2,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCPVOGSHQWFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-bromobenzoyl)tetrahydro-2-furancarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)


![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)


![(3'R*,4'R*)-1'-{3-[(diethylamino)methyl]-4-methoxybenzyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5147035.png)
![(2-bromo-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5147036.png)
![3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5147044.png)
![9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5147046.png)

![N-(3,5-difluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5147054.png)
